molecular formula C18H23NO2 B308822 2-ethoxy-N-(1-methylbutyl)-1-naphthamide

2-ethoxy-N-(1-methylbutyl)-1-naphthamide

Cat. No.: B308822
M. Wt: 285.4 g/mol
InChI Key: JYLDBKSJKMOWOM-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(1-methylbutyl)-1-naphthamide is a synthetic organic compound characterized by a naphthalene core substituted with an ethoxy group at the 2-position and an amide functional group at the 1-position, where the nitrogen is further substituted with a 1-methylbutyl chain. Its molecular formula is C₁₈H₂₃NO₂, with a molecular weight of 285.38 g/mol. The compound’s structure combines aromatic and aliphatic moieties, conferring unique physicochemical properties.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

2-ethoxy-N-pentan-2-ylnaphthalene-1-carboxamide

InChI

InChI=1S/C18H23NO2/c1-4-8-13(3)19-18(20)17-15-10-7-6-9-14(15)11-12-16(17)21-5-2/h6-7,9-13H,4-5,8H2,1-3H3,(H,19,20)

InChI Key

JYLDBKSJKMOWOM-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=C(C=CC2=CC=CC=C21)OCC

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=CC2=CC=CC=C21)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-ethoxy-N-(1-methylbutyl)-1-naphthamide with three closely related naphthamide derivatives, highlighting key structural and molecular differences:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 1-methylbutyl C₁₈H₂₃NO₂ 285.38 Not provided Aliphatic N-substituent
2-ethoxy-N-(2-fluorophenyl)-1-naphthamide 2-fluorophenyl C₁₉H₁₆FNO₂ 309.33 Not provided Electron-withdrawing fluorine substituent
2-ethoxy-N-(2-methylphenyl)-1-naphthamide 2-methylphenyl C₂₀H₁₉NO₂ 305.37 903087-94-5 Steric hindrance from methyl group
2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide 4-methoxyphenyl C₂₀H₁₉NO₃ 321.37 903087-98-9 Electron-donating methoxy group

Structural and Electronic Analysis

  • Aliphatic vs. In contrast, aromatic substituents (e.g., fluorophenyl, methylphenyl) increase molecular rigidity and π-π stacking interactions, which may elevate melting points and reduce solubility in nonpolar solvents .
  • Electronic Effects: The 2-fluorophenyl derivative (C₁₉H₁₆FNO₂) features an electron-withdrawing fluorine atom, which could polarize the amide bond, altering hydrogen-bonding capacity and stability .

Physicochemical Properties

  • Molecular Weight : The target compound (285.38 g/mol) is lighter than its aromatic analogs (305–321 g/mol), suggesting differences in volatility and crystallinity.
  • Solubility : Aliphatic chains (e.g., 1-methylbutyl) generally improve solubility in organic solvents, whereas aromatic substituents may favor aqueous solubility if polar groups (e.g., methoxy) are present .

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